molecular formula C17H15BrN4O B1679130 PD 174265

PD 174265

カタログ番号: B1679130
分子量: 371.2 g/mol
InChIキー: WUPUZEMRHDROEO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PD 174265は、上皮成長因子受容体(EGFR)チロシンキナーゼの強力な、細胞透過性、可逆的、かつ選択的な阻害剤です。 阻害濃度(IC50)は450ピコモルであり、EGFRの活性を阻害する上で非常に効果的です 。本化合物は、細胞の成長と増殖に重要な役割を果たすEGFRを阻害する能力により、科学研究で広く使用されています。

科学的研究の応用

Case Studies and Efficacy

  • Tumor Growth Inhibition : In studies involving A431 human epidermoid carcinoma cells, PD 174265 demonstrated a modest tumor growth inhibition of approximately 13% in xenograft models, significantly less effective than irreversible inhibitors like PD 168393, which achieved up to 115% inhibition .
  • Phosphorylation Suppression : Both this compound and PD 168393 were shown to reduce the phosphorylation status of EGFR. However, the effects of this compound were transient, with phosphorylation returning to near-control levels within 24 hours post-treatment .

Impact on Oligodendrocyte Differentiation

Recent studies have highlighted the role of this compound in promoting oligodendrocyte differentiation from oligodendrocyte precursor cells (OPCs).

  • Cell Culture Studies : Treatment of Oli-Neu cells with this compound resulted in increased expression of myelin-related genes such as myelin basic protein (MBP) and myelin-associated glycoprotein (MAG). The compound facilitated morphological changes indicative of maturation in these cells .
  • Gene Expression Analysis : A microarray analysis showed that treatment with this compound led to significant changes in gene expression profiles associated with oligodendrocyte differentiation. For instance, comparisons between treated and untreated samples indicated that several genes were upregulated by more than two-fold following this compound exposure .

Comparative Data Tables

Application AreaMechanismEfficacy/Results
Cancer Treatment Reversible EGFR inhibitionTumor growth inhibition: ~13% in A431 xenografts
Transient suppression of EGFR phosphorylation
Neurological Research Promotion of oligodendrocyte differentiationIncreased expression of MBP and MAG; enhanced cell maturation
Significant changes in gene expression profiles

作用機序

PD 174265は、上皮成長因子受容体のチロシンキナーゼ活性を選択的に阻害することによってその効果を発揮します。EGFRのATP結合部位に結合し、受容体のチロシン残基のリン酸化を阻害します。この阻害は、細胞の増殖と生存を促進する下流シグナル伝達経路をブロックします。 This compoundは可逆的であるため、EGFRキナーゼ活性の不可逆的阻害剤との比較研究が可能になります .

類似の化合物との比較

This compoundは、次のような他の類似の化合物と比較されます。

独自性

This compoundは、EGFRの可逆的阻害剤として、高い選択性と効力を持っているため、ユニークです。可逆性により、EGFRシグナル伝達の動的調節を研究したり、不可逆的阻害剤との比較研究を行うために貴重なツールとなります。

生化学分析

Biochemical Properties

PD 174265 plays a crucial role in biochemical reactions by inhibiting the tyrosine kinase activity of EGFR. This inhibition is highly selective and reversible, with an IC50 value of 0.45 nM . The compound interacts with the ATP-binding site of EGFR, preventing the phosphorylation of tyrosine residues on the receptor. This action blocks downstream signaling pathways that are essential for cell proliferation and survival . Additionally, this compound has been shown to be cell-permeable and active in both in vivo and in vitro settings .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting EGFR, it disrupts critical cell signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are involved in cell growth, differentiation, and survival . This disruption leads to reduced cell proliferation, induction of apoptosis, and inhibition of angiogenesis in cancer cells . Furthermore, this compound has been observed to influence gene expression and cellular metabolism, contributing to its antitumor activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of EGFR, thereby inhibiting its kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues on the receptor, which is a critical step in the activation of downstream signaling pathways . As a result, the compound effectively blocks the transmission of proliferative and survival signals within the cell . Additionally, this compound has been shown to induce changes in gene expression, further contributing to its antitumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under desiccating conditions and can be stored at -20°C for up to 12 months . Its stability in solution may vary, and it is recommended to prepare and use solutions on the same day whenever possible . Long-term studies have shown that this compound maintains its inhibitory effects on EGFR over extended periods, leading to sustained antitumor activity in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits EGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including weight loss and organ toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions result in the formation of metabolites that are subsequently excreted from the body . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity and cofactor availability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to be cell-permeable, allowing it to effectively reach its target sites within the cell . Additionally, this compound may accumulate in certain tissues, influencing its localization and overall efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with EGFR . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to its specific compartments within the cell . The subcellular distribution of this compound plays a key role in its ability to inhibit EGFR and exert its antitumor effects .

準備方法

合成経路と反応条件

PD 174265は、キナゾリンコア構造の形成を含む一連の化学反応によって合成されます。合成経路は通常、次の手順を含みます。

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。これには、高収率反応、効率的な精製技術、および最終製品の純度と一貫性を確保するための厳格な品質管理対策の使用が含まれます。

化学反応の分析

反応の種類

PD 174265は、次のようないくつかの種類の化学反応を受けます。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。

    還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

    置換: アジ化ナトリウムやシアン化カリウムなどの求核剤が置換反応に使用されます。

形成される主な生成物

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

    化学: EGFRとその下流シグナル伝達経路の阻害を研究するためのツール化合物として使用されます。

    生物学: 細胞生物学において、細胞の成長、分化、アポトーシスにおけるEGFRの役割を調査するために使用されます。

    医学: 様々な癌で過剰発現することが多いEGFRを阻害する能力により、抗癌剤としての可能性を評価するための前臨床研究で使用されます。

    産業: EGFRおよび関連する経路を標的とする新しい治療薬の開発に応用されます.

類似化合物との比較

PD 174265 is compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its high selectivity and potency as a reversible inhibitor of EGFR. Its reversible nature makes it a valuable tool for studying the dynamic regulation of EGFR signaling and for comparative studies with irreversible inhibitors.

生物活性

PD 174265 is a potent, cell-permeable inhibitor specifically targeting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). Its inhibitory potency is characterized by an IC50 value of 0.45 nM, making it a significant compound for research in cancer therapeutics and kinase inhibition studies . This compound's reversible nature allows for comparative analysis with irreversible inhibitors, providing valuable insights into the modulation of EGFR activity in various cellular contexts.

This compound primarily functions by inhibiting the phosphorylation of tyrosine residues on the EGFR, which is critical for its activation and subsequent signaling pathways involved in cell proliferation and survival. The compound effectively blocks tyrosine phosphorylation induced by EGF and heregulin, with IC50 values of 39 nM and 220 nM, respectively .

Comparative Inhibition Studies

In studies comparing this compound with other inhibitors, such as PD 168393 (an irreversible inhibitor), this compound exhibited significantly lower efficacy in suppressing tumor growth in vivo. For instance, in A431 human epidermoid carcinoma cells, PD 168393 demonstrated over nine times greater potency than this compound. This disparity highlights the advantages of irreversible inhibition in maintaining sustained suppression of tumor growth .

Table 1: Comparative Inhibition Potency of this compound and PD 168393

CompoundIC50 (nM)Tumor Growth Inhibition (%)
This compound0.4513
PD 168393<0.05115

Case Studies

Case Study: Efficacy in Cancer Models
In a xenograft model using A431 cells, PD 168393 maintained significant tumor growth inhibition compared to this compound. After treatment, while both compounds reduced phosphotyrosine content by approximately 80% at four hours post-injection, the effects of this compound diminished rapidly, returning to near baseline levels by eight hours. This indicates that while both compounds can initially inhibit EGFR activity, the reversible nature of this compound limits its therapeutic potential over time .

Case Study: Cellular Effects on GPR17 Expression
Recent studies have shown that this compound can induce GPR17 expression in oligodendrocyte precursor cells (Oli-neu). Cells treated with this compound for 48 hours demonstrated increased levels of GPR17, suggesting potential roles beyond EGFR inhibition that may influence neuroinflammatory processes or myelination .

In Vitro Studies

In vitro assays have confirmed that this compound effectively inhibits EGFR autophosphorylation and downstream signaling pathways involved in cell survival and proliferation. The compound's ability to reversibly bind to the ATP-binding site of EGFR allows researchers to study transient effects on cellular signaling without permanent alterations to receptor function.

Structural Insights

Molecular docking studies indicate that this compound binds competitively to the ATP-binding site of EGFR. This binding mechanism aligns with its observed biological activity and supports further investigations into structural modifications that could enhance its potency or selectivity against other kinases .

特性

IUPAC Name

N-[4-(3-bromoanilino)quinazolin-6-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O/c1-2-16(23)21-13-6-7-15-14(9-13)17(20-10-19-15)22-12-5-3-4-11(18)8-12/h3-10H,2H2,1H3,(H,21,23)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPUZEMRHDROEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

N4-(3-bromophenyl)quinazoline-4,6-diamine (100 mg, 0.32 mmol), pyridine (0.3 mL), and DMAP (20 mg) were dissolved in 10 mL of anhydrous THF. The solution was cooled to 5° C. Propionyl chloride (33 mg, 0.35 mmol) was added to the reaction flask dropwise. Ice bath removed was removed, and the reaction mixture was stirred at room temperature and filtered. The filtrate was dried in vacuo to give a yellow solid. The yellow solid was dissolved in ethyl acetate, washed once with saturated Na2CO3, then with 10% acetic acid, and then with brine. The organic phase was dried, filtered, and stripped of solvent in vacuo to give a crude product which was purified by TLC to give the title compound as a whitish product.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
33 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 6-amino-4-[(3-bromophenyl)amino]quinazoline (157 mg, 0.5 mmol) in dry THF (3 mL) stirred under N2 at 25° C. was added dropwise propionyl chloride (0.05 mL, 0.58 mmol). A yellow solid formed at once. After 45 minutes the solid was collected by filtration and washed with ether and dried. Recrystallized from wet methanol afforded the desired product (97 mg, 47%), mp 265-266° C.
Quantity
157 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
pd 174265
Reactant of Route 2
Reactant of Route 2
pd 174265
Reactant of Route 3
Reactant of Route 3
pd 174265
Reactant of Route 4
Reactant of Route 4
pd 174265
Reactant of Route 5
Reactant of Route 5
pd 174265
Reactant of Route 6
Reactant of Route 6
pd 174265

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。